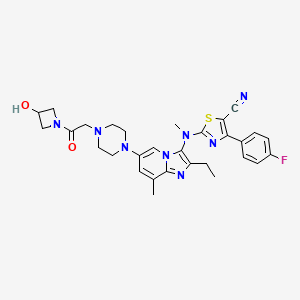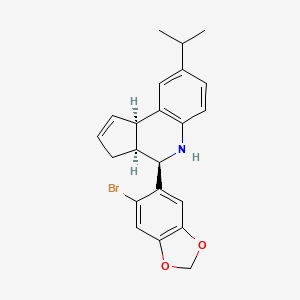
Ziritaxestat
Overview
Description
Ziritaxestat is a small-molecule, selective autotaxin inhibitor developed for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases . Autotaxin is an enzyme that produces lysophosphatidic acid, a lipid mediator involved in fibrosis and inflammation . By inhibiting autotaxin, this compound aims to reduce the progression of fibrotic diseases.
Mechanism of Action
Target of Action
Ziritaxestat primarily targets the enzyme Autotaxin . Autotaxin is involved in the production of Lysophosphatidic Acid (LPA) , a fatty signaling molecule with pro-fibrotic effects . The levels of both Autotaxin and LPA are elevated in the lungs of people with Idiopathic Pulmonary Fibrosis (IPF), and are associated with fibrotic conditions .
Mode of Action
This compound works by suppressing the activity of Autotaxin . By blocking Autotaxin, this compound is expected to reduce LPA levels and its pro-fibrotic signals . This action ultimately aims to halt or slow tissue fibrosis .
Biochemical Pathways
The inhibition of Autotaxin by this compound leads to a decrease in the production of LPA . LPA mediates its effects through at least six G-protein coupled receptors . One of these receptors, LPA1 , has been found to promote epithelial cell apoptosis after lung injury . Therefore, the reduction of LPA levels by this compound could potentially mitigate this effect.
Pharmacokinetics
It has been shown to have a favorable pharmacological profile . In a first-in-human Phase 1 trial involving 40 healthy men, both single and multiple doses of this compound were generally safe and well-tolerated, and resulted in a dose-dependent drop in LPA levels .
Result of Action
The primary result of this compound’s action is the reduction of LPA levels, which in turn reduces pro-fibrotic signals . This can potentially halt or slow tissue fibrosis . In a Phase 2a FLORA trial, three months of treatment with this compound were generally safe and well-tolerated, and effectively prevented lung function decline, as assessed with forced vital capacity (FVC) .
Action Environment
The action of this compound is influenced by the environment within the lungs of individuals with IPF, where the levels of Autotaxin and LPA are elevated . The efficacy of this compound may also be influenced by other factors such as the presence of other medications, the patient’s overall health status, and genetic factors.
Biochemical Analysis
Biochemical Properties
Ziritaxestat plays a significant role in biochemical reactions as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in various biochemical processes, including the production of lysophosphatidic acid (LPA), a potent bioactive lipid mediator. By inhibiting autotaxin, this compound can potentially regulate these processes .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in the context of IPF, it has been suggested that this compound may influence cell function by modulating the activity of autotaxin and thereby potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to autotaxin, thereby inhibiting its enzymatic activity . This inhibition can lead to changes in gene expression and other downstream effects, contributing to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
It has been well-tolerated in a phase 2a study, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysophosphatidic acid (LPA) production, where it inhibits the enzyme autotaxin . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
The synthesis of Ziritaxestat involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Ziritaxestat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ziritaxestat has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of autotaxin and lysophosphatidic acid in various chemical processes.
Biology: Employed in research to understand the biological pathways involving autotaxin and its impact on cellular functions.
Industry: Potential applications in the development of new drugs targeting fibrotic and inflammatory pathways.
Comparison with Similar Compounds
Ziritaxestat is compared with other autotaxin inhibitors such as GLPG1690 and BMS-986020 . While all these compounds target autotaxin, this compound is unique in its selectivity and potency. It has shown promising results in clinical trials, demonstrating a favorable safety profile and significant efficacy in reducing fibrosis . Similar compounds include:
GLPG1690: Another selective autotaxin inhibitor with a similar mechanism of action.
BMS-986020: An autotaxin inhibitor with different chemical properties and clinical applications.
This compound stands out due to its specific molecular structure and the extensive research supporting its therapeutic potential.
Properties
IUPAC Name |
2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQVBGILUTQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33FN8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628260-79-6 | |
| Record name | Ziritaxestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziritaxestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZIRITAXESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)



![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)
